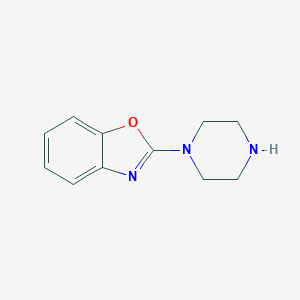

2-Piperazin-1-yl-benzooxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKHIJZYKGDCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349447 | |

| Record name | 2-Piperazin-1-yl-benzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111628-39-8 | |

| Record name | 2-Piperazin-1-yl-benzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperazin-1-yl)-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Piperazin-1-yl)benzo[d]oxazole

This guide provides a comprehensive overview of the synthesis and detailed characterization of 2-(piperazin-1-yl)benzo[d]oxazole, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust, self-validating protocols. The benzoxazole scaffold is a privileged structure in drug discovery, known to impart a range of biological activities, including anticancer, antimicrobial, and antipsychotic properties. The incorporation of a piperazine moiety at the 2-position often enhances pharmacological profiles, making this compound a valuable building block for novel therapeutic agents.

Introduction to the 2-(Piperazin-1-yl)benzo[d]oxazole Scaffold

The fusion of a benzene ring with an oxazole ring forms the benzoxazole core, a bicyclic heterocyclic system. This planar, aromatic structure is capable of various interactions with biological macromolecules. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a common pharmacophore in medicinal chemistry. Its presence can improve aqueous solubility, bioavailability, and the ability to interact with multiple biological targets. The combination of these two moieties in 2-(piperazin-1-yl)benzo[d]oxazole creates a molecule with significant potential for drug development.

Synthetic Pathways and Mechanistic Insights

The synthesis of 2-(piperazin-1-yl)benzo[d]oxazole can be efficiently achieved through several synthetic routes. The choice of a particular pathway often depends on the availability of starting materials, desired purity, and scalability. Two prevalent and reliable methods are detailed below, both of which involve the formation of the C-N bond between the benzoxazole core and the piperazine ring.

Method 1: Nucleophilic Substitution of 2-Chlorobenzoxazole

This is a direct and widely used method that relies on the nucleophilic aromatic substitution of a suitable leaving group, typically a chlorine atom, at the 2-position of the benzoxazole ring by piperazine.

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of one of the nitrogen atoms of piperazine on the electron-deficient C2 carbon of 2-chlorobenzoxazole. The lone pair of electrons on the piperazine nitrogen acts as the nucleophile. The aromaticity of the benzoxazole ring is temporarily disrupted, forming a Meisenheimer-like intermediate, which then rearomatizes by expelling the chloride ion. An excess of piperazine or the addition of a non-nucleophilic base is typically used to neutralize the liberated hydrochloric acid.

Caption: Synthetic pathway via nucleophilic substitution.

Method 2: From Benzoxazole-2-thiol

An alternative route involves the reaction of benzoxazole-2-thiol with piperazine. This method avoids the use of the potentially lachrymatory 2-chlorobenzoxazole.

Reaction Mechanism: This synthesis is a multi-step process that can often be performed in one pot. The benzoxazole-2-thiol is first prepared by reacting 2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide.[1][2] The resulting thiol can then be reacted with piperazine, often in a high-boiling solvent like toluene, to yield the desired product.[1][2] The reaction likely proceeds through a nucleophilic displacement of the thiol group, which may be facilitated by an in-situ conversion to a better leaving group or by direct displacement under thermal conditions.

Caption: Two-step synthesis from 2-aminophenol.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis and purification of 2-(piperazin-1-yl)benzo[d]oxazole.

Protocol 1: Synthesis from 2-Chlorobenzoxazole

Materials:

-

2-Chlorobenzoxazole

-

Piperazine (anhydrous)

-

Triethylamine (TEA) or Potassium Carbonate (K2CO3)

-

Acetonitrile or Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of 2-chlorobenzoxazole (1.0 eq) in anhydrous acetonitrile or DMF, add piperazine (2.5 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq). The excess piperazine serves both as a reactant and a scavenger for the HCl byproduct.

-

Stir the reaction mixture at room temperature for 2-4 hours, or gently heat to 50-60 °C to expedite the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford 2-(piperazin-1-yl)benzo[d]oxazole as a solid.

Protocol 2: Synthesis from Benzoxazole-2-thiol

Materials:

-

2-Aminophenol

-

Carbon disulfide (CS2)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Piperazine

-

Toluene

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate

-

Hexane

Procedure:

-

Preparation of Benzoxazole-2-thiol: In a round-bottom flask, dissolve potassium hydroxide (1.1 eq) in ethanol. To this solution, add 2-aminophenol (1.0 eq) and stir until dissolved. Cool the mixture in an ice bath and add carbon disulfide (1.2 eq) dropwise.[1][2] Allow the reaction to stir at room temperature overnight.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the benzoxazole-2-thiol. Filter the solid, wash with water, and dry.

-

Synthesis of 2-(Piperazin-1-yl)benzo[d]oxazole: In a separate flask, suspend the dried benzoxazole-2-thiol (1.0 eq) and piperazine (2.0 eq) in toluene.[1][2]

-

Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by column chromatography as described in Protocol 1.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(piperazin-1-yl)benzo[d]oxazole. The following spectroscopic and analytical techniques are employed for this purpose.

| Property | Value |

| Molecular Formula | C₁₁H₁₃N₃O |

| Molecular Weight | 203.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 111628-39-8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoxazole ring and the aliphatic protons of the piperazine moiety.

-

δ 7.30-7.00 (m, 4H): A complex multiplet corresponding to the four protons on the benzene ring of the benzoxazole core.

-

δ 3.65 (t, J = 5.2 Hz, 4H): A triplet for the four protons on the carbons adjacent to the benzoxazole nitrogen in the piperazine ring.

-

δ 3.05 (t, J = 5.2 Hz, 4H): A triplet for the four protons on the carbons adjacent to the secondary amine in the piperazine ring.

-

δ 1.95 (s, 1H): A broad singlet corresponding to the N-H proton of the piperazine ring. This signal is exchangeable with D₂O.

-

-

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will confirm the carbon framework of the molecule.

-

δ 163.5: C2 carbon of the benzoxazole ring.

-

δ 149.0, 142.0: Quaternary carbons of the benzoxazole ring (C7a and C3a).

-

δ 124.0, 121.5, 116.0, 110.0: Aromatic CH carbons of the benzoxazole ring.

-

δ 46.0: Carbons of the piperazine ring attached to the benzoxazole core.

-

δ 45.0: Carbons of the piperazine ring adjacent to the NH group.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.

-

3300-3400 cm⁻¹: N-H stretching vibration of the secondary amine in the piperazine ring.

-

3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

2950-2800 cm⁻¹: Aliphatic C-H stretching vibrations of the piperazine ring.

-

~1630 cm⁻¹: C=N stretching vibration of the oxazole ring.

-

~1580 and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1245 cm⁻¹: Asymmetric C-O-C stretching of the oxazole ring.

-

~1050 cm⁻¹: Symmetric C-O-C stretching.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.

-

Electrospray Ionization (ESI-MS): The ESI mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 204.2.

-

Fragmentation Pattern: The fragmentation of the piperazine ring is a characteristic feature.[3][4] Common fragments would arise from the cleavage of the C-N bonds within the piperazine ring, leading to the loss of ethyleneimine fragments. The benzoxazole ring itself is relatively stable, but can undergo fragmentation under higher energy conditions.

Applications in Drug Discovery and Development

Derivatives of 2-(piperazin-1-yl)benzo[d]oxazole have shown a wide range of pharmacological activities, making this scaffold a valuable starting point for the development of new drugs.[5] Research has demonstrated their potential as:

-

Anticancer Agents: Many piperazinyl benzoxazole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[6]

-

Antipsychotics: These compounds have been investigated as multi-target antipsychotics, showing affinities for dopamine and serotonin receptors.

-

Anti-inflammatory Agents: Some derivatives have exhibited significant anti-inflammatory properties.[5]

-

Antimicrobial Agents: The benzoxazole core is known to be present in compounds with antibacterial and antifungal activities.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of 2-(piperazin-1-yl)benzo[d]oxazole. The outlined synthetic protocols are robust and can be readily implemented in a standard organic chemistry laboratory. The comprehensive characterization data serves as a reliable reference for confirming the identity and purity of the synthesized compound. The established biological significance of this scaffold underscores its importance as a versatile building block in the ongoing quest for novel and effective therapeutic agents. Researchers and drug development professionals can leverage this information to further explore the potential of 2-(piperazin-1-yl)benzo[d]oxazole and its derivatives in various therapeutic areas.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 5. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 2-Piperazin-1-yl-benzooxazole: Implications for Drug Discovery and Development

Introduction: The Strategic Importance of a Privileged Scaffold

The 2-piperazin-1-yl-benzooxazole core is a recognized "privileged scaffold" in medicinal chemistry. Its rigid, heterocyclic structure combined with the versatile piperazine moiety provides a unique three-dimensional framework for interacting with a wide array of biological targets. This has led to its investigation in numerous therapeutic areas, including oncology and neurology.[1][2][3] Derivatives of this scaffold have shown promise as anticancer agents and as 5-HT3 receptor partial agonists for gastrointestinal disorders.[3]

However, the successful translation of a promising molecular scaffold into a viable drug candidate is fundamentally governed by its physicochemical properties. Parameters such as ionization (pKa), lipophilicity (logP), and solubility are not mere data points; they are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. An otherwise potent molecule can fail catastrophically if it cannot reach its target in sufficient concentration or if it possesses unfavorable formulation characteristics.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. As a Senior Application Scientist, my objective is not simply to present data, but to explain the causality behind these properties and to provide field-proven, self-validating experimental protocols for their determination. This document is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage this valuable scaffold in their research endeavors.

Molecular Structure and Core Physical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The structure of this compound, identified by CAS Number 111628-39-8, consists of a planar benzoxazole ring system linked to a non-planar, basic piperazine ring.[4] This combination imparts a unique set of properties summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃O | [4][5] |

| Molecular Weight | 203.25 g/mol | [5] |

| CAS Number | 111628-39-8 | [4][5] |

| Melting Point | 68-70°C | [5] |

| Boiling Point | 345.1°C | [5] |

| Computed XLogP3 | 1.7 | [4] |

It is important to note that while the melting and boiling points are reported from a chemical supplier, other databases have not listed experimental values, indicating that these may require further verification.[6][7] The solid nature of the compound, as suggested by its melting point, has significant implications for its thermodynamic solubility, which is governed by the energy required to break the crystal lattice.

Ionization Constant (pKa): The Master Variable

For a molecule containing basic nitrogen atoms, the pKa is arguably the most critical physicochemical parameter. It dictates the extent of ionization at any given pH, which in turn profoundly influences solubility, membrane permeability, and the nature of the interaction with the biological target.

This compound possesses two basic centers: the two nitrogen atoms of the piperazine ring. These will have two distinct pKa values.

-

N4-nitrogen (distal): This secondary amine is expected to have a higher pKa, similar to the first pKa of piperazine itself (pKa₁ ≈ 9.7-9.8), as it is further from the electron-withdrawing benzoxazole ring system.[8]

-

N1-nitrogen (proximal): This tertiary amine, directly attached to the benzoxazole ring, will be less basic due to the delocalization of its lone pair of electrons into the aromatic system. Its pKa is expected to be significantly lower, analogous to the second pKa of piperazine (pKa₂ ≈ 5.3-5.6).[8]

This dual-basic nature means the molecule's charge state is highly dependent on the pH of its environment, such as the stomach (pH 1.5-3.5), small intestine (pH 6.0-7.4), or blood (pH 7.4).

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its precision and direct measurement of ionic activity.[9] The causality behind this protocol is to generate a titration curve (pH vs. volume of titrant) where the inflection points correspond to the pKa values.[10][11]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a high-precision potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[12]

-

Sample Preparation: Accurately weigh and dissolve the compound in a solution of 0.15 M potassium chloride (KCl) to a final concentration of approximately 1 mM. The KCl is critical as it maintains a constant ionic strength throughout the titration, preventing shifts in the activity coefficients of the ions.[12]

-

Acidification: Place 20 mL of the sample solution in a reaction vessel. Acidify the solution to a starting pH of 1.8-2.0 by adding 0.1 M hydrochloric acid (HCl). This ensures that both basic nitrogens are fully protonated at the start of the experiment.

-

Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes before and during the titration. This is a self-validating step to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weak bases.[12]

-

Titration: Immerse the calibrated pH electrode in the solution. Begin the titration by adding small, precise increments of standardized 0.1 M sodium hydroxide (NaOH). Record the pH value after each addition, allowing the reading to stabilize.

-

Data Collection: Continue the titration until the pH reaches approximately 12 to ensure the full deprotonation of both sites is observed.

-

Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa values are determined from the pH at the half-equivalence points of the titration curve. The first inflection point corresponds to the neutralization of the excess HCl, the second to the deprotonation of the more acidic N1-H⁺, and the third to the deprotonation of the less acidic N4-H⁺.

-

Replication: Perform the titration in triplicate to ensure reliability and calculate the average pKa values and standard deviations.[12]

Lipophilicity (logP and logD): A Tale of Two Phases

Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ability to cross biological membranes, its potential for binding to plasma proteins, and its risk of promiscuous binding or off-target toxicity.[13] It is quantified as the partition coefficient (P) between an immiscible organic phase (typically n-octanol) and an aqueous phase.

-

logP: The logarithm of the partition coefficient of the neutral form of the molecule. For this compound, the computed XLogP3 value is 1.7, suggesting moderate lipophilicity in its uncharged state.[4]

-

logD: The logarithm of the distribution coefficient at a specific pH. This is the more biologically relevant parameter for ionizable compounds, as it accounts for all species (neutral and ionized) in the aqueous phase.

For a basic compound like this, the relationship between logD, logP, and pKa is crucial. At low pH, the compound is ionized and preferentially partitions into the aqueous phase, resulting in a low logD. As the pH increases past the pKa values, the proportion of the neutral, more lipophilic species increases, causing the logD to rise and approach the logP value.

Experimental Protocol: logP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring logP.[14] It involves directly measuring the concentration of the solute in both phases after they have reached equilibrium.

Step-by-Step Methodology:

-

Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4 to mimic physiological conditions for logD measurement). Saturate this buffer with n-octanol by mixing them vigorously and allowing the layers to separate. Similarly, saturate n-octanol with the buffer. This pre-saturation is a critical step to prevent volume changes during the experiment.[15]

-

Sample Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a small volume of this stock to a vessel containing known volumes of the pre-saturated n-octanol and pre-saturated buffer (e.g., 5 mL of each). The initial concentration should be chosen to be within the linear range of the analytical method.

-

Equilibration: Seal the vessel and shake it vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).[15][16]

-

Phase Separation: Centrifuge the mixture for 5-10 minutes to ensure complete separation of the two phases.[16][17]

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), which offers high specificity and sensitivity.[15]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP (or logD) is the base-10 logarithm of this value.

-

Validation: Perform the measurement using at least three different initial concentrations to confirm that the partition coefficient is independent of concentration, which validates that the compound is not undergoing self-association in either phase.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a fundamental requirement for oral drug absorption. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Low solubility is a major cause of poor bioavailability and a significant hurdle in drug development.[13][18]

The solubility of this compound is expected to be highly pH-dependent. Due to its basic nature, it will form salts in acidic environments, leading to significantly higher solubility at low pH compared to neutral or basic pH where the less soluble free base predominates. This is often referred to as the "pH-solubility profile."

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This method, considered the "gold standard," measures the equilibrium solubility of a compound, which is the true saturation point under specific conditions.[16]

Step-by-Step Methodology:

-

Solvent Preparation: Prepare the desired aqueous solvent (e.g., water, 0.1 M HCl, or Phosphate-Buffered Saline (PBS) at pH 7.4).

-

Addition of Excess Solid: Add an excess amount of the solid compound to a vial containing the solvent. The key is to have undissolved solid visibly present, ensuring that the solution is saturated.[16]

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for an extended period (24 to 48 hours is common) to allow the system to reach thermodynamic equilibrium.[16] Sampling at intermediate time points (e.g., 4, 8, 24, 48 hours) can confirm that equilibrium has been reached when concentration values plateau.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is best achieved by centrifugation at high speed, followed by careful removal of the supernatant. Filtration can also be used, but one must be cautious of potential compound adsorption to the filter material.[16][18]

-

Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV, referencing a standard curve of known concentrations.

-

Solid State Analysis (Self-Validation): As a crucial control, analyze the remaining solid using a technique like X-ray powder diffraction (XRPD) to ensure that the compound has not converted to a different polymorphic form or a hydrate during the experiment, which would invalidate the result.

Conclusion

This compound is a compound of significant interest, but its utility in drug development is intrinsically linked to its physicochemical profile. It is a dually basic compound with moderate lipophilicity in its neutral form. Its charge, and therefore its solubility and effective lipophilicity (logD), are highly dependent on the pH of the surrounding environment. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this scaffold and its future derivatives. A thorough understanding and experimental determination of these core properties are not optional exercises but are fundamental to the rational design of effective and developable therapeutic agents.

References

- Matrix Scientific. (n.d.). This compound.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Stephens, S. J., & Jonich, M. J. (n.d.). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education.

- PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Bergström, C. A., & Larsson, P. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. ScienceOpen.

- PubChem. (n.d.). 2-(Piperazin-1-yl)-1,3-benzoxazole.

- Chemchart. (n.d.). 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide (1035840-39-1).

- van der Water, B., & van der Kooi, A. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.

- ResearchGate. (n.d.). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents | Request PDF.

- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.

- ResearchGate. (n.d.). Summary of solubility measurement protocols of each company before harmonization.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

-

Murty, M. S. R., Nath, R. L., & Anto, R. J. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid heterocycles as anticancer agents. Medicinal Chemistry Research, 22(10), 4980-4991. Retrieved from [Link]

- Bio-protocol. (2017). Determination of partition coefficients (log P).

- Agilent Technologies, Inc. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

- ChemSynthesis. (2025). This compound.

- ChemSynthesis. (2025). 2-(4-methyl-1-piperazinyl)-1,3-benzoxazole.

- Chem-Impex. (n.d.). This compound.

- J&K Scientific LLC. (n.d.). This compound | 111628-39-8.

- University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 2-(Piperazin-1-yl)-1,3-benzoxazole | C11H13N3O | CID 647818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 111628-39-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. uregina.ca [uregina.ca]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. scienceopen.com [scienceopen.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

- 17. bio-protocol.org [bio-protocol.org]

- 18. lup.lub.lu.se [lup.lub.lu.se]

The Core Mechanism of 2-Piperazin-1-yl-benzooxazole: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-piperazin-1-yl-benzooxazole moiety represents a cornerstone in medicinal chemistry, serving as a versatile and privileged scaffold for the development of a diverse array of therapeutic agents. While the parent compound itself is often utilized as a key synthetic intermediate, its inherent structural features provide a foundational framework for potent and selective modulation of various biological targets. This technical guide delves into the core mechanism of action attributable to this scaffold, not as a standalone therapeutic, but as a central pharmacophoric element. We will explore how the synergistic combination of the benzoxazole and piperazine rings contributes to interactions with critical targets in oncology, neuroscience, and beyond. Through a detailed examination of its derivatives, this guide will elucidate the structure-activity relationships and mechanistic principles that empower researchers to rationally design novel therapeutics based on this remarkable chemical entity.

The this compound Scaffold: A Structural Overview

The this compound core is characterized by the fusion of a bicyclic benzoxazole ring system with a piperazine ring at the 2-position. This unique arrangement confers a combination of rigidity and conformational flexibility, which is crucial for its interaction with a wide range of biological macromolecules.

-

The Benzoxazole Moiety: This planar, aromatic system is a known bioisostere for other bicyclic heterocycles like benzimidazole and benzothiazole.[1][2] Its electron-rich nature allows for various non-covalent interactions, including π-π stacking and hydrogen bonding, which are critical for anchoring the molecule within the binding pockets of proteins.

-

The Piperazine Ring: This six-membered heterocyclic ring containing two nitrogen atoms provides a versatile point for chemical modification. The secondary amine in the piperazine ring can act as both a hydrogen bond donor and acceptor, and its basic nature allows for the formation of salt bridges with acidic residues in target proteins. Furthermore, the piperazine ring can adopt different conformations (e.g., chair, boat), allowing for optimal positioning of substituents to interact with specific sub-pockets of a binding site.[3]

The strategic placement of the piperazine ring on the benzoxazole core creates a molecule with a distinct three-dimensional shape and charge distribution, making it an ideal starting point for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Mechanism of Action in Oncology: A Multi-Targeted Approach

The this compound scaffold has given rise to a multitude of potent anticancer agents that exert their effects through diverse mechanisms. The core structure serves as a versatile platform for the design of inhibitors targeting key enzymes and receptors involved in cancer cell proliferation, survival, and angiogenesis.

Histone Deacetylase (HDAC) Inhibition

Several derivatives of this compound have been identified as potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[4] Overexpression of certain HDAC isoforms is a hallmark of many cancers, making them attractive therapeutic targets.

Mechanism: The general pharmacophore for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap group. In derivatives of this compound, the benzoxazole moiety often serves as part of the "cap" group, which interacts with the surface of the enzyme, while the piperazine ring can be part of the "linker" connecting to a ZBG. These compounds function by chelating the zinc ion in the active site of HDACs, thereby inhibiting their enzymatic activity. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.

Structural Insights: Studies have shown that benzoxazole-based HDAC inhibitors can exhibit selectivity for specific HDAC isoforms, such as HDAC6.[4] The substitution pattern on both the benzoxazole and piperazine rings is critical for achieving this selectivity and potency.

Signaling Pathway of HDAC Inhibition by this compound Derivatives

Caption: Inhibition of HDAC by this compound derivatives.

Kinase Inhibition: Targeting Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are two key receptor tyrosine kinases that drive angiogenesis. Derivatives of this compound have been developed as potent inhibitors of these kinases.[5][6]

Mechanism: These derivatives typically act as ATP-competitive inhibitors. The benzoxazole and piperazine core structure fits into the ATP-binding pocket of the kinase domain. Specific substitutions on this scaffold are engineered to form key hydrogen bonds and hydrophobic interactions with amino acid residues in the active site, preventing the binding of ATP and subsequent autophosphorylation and activation of the kinase. This blockade of downstream signaling pathways inhibits cancer cell proliferation, migration, and angiogenesis.[5][7]

Structure-Activity Relationship (SAR): The nature of the substituent on the distal nitrogen of the piperazine ring is a major determinant of potency and selectivity. Often, the addition of another aromatic or heterocyclic ring system at this position enhances the binding affinity to the kinase domain.[6]

| Derivative Type | Target Kinase | Reported IC50 Range | Reference |

| Acetamide Derivatives | VEGFR-2 | 0.145–0.970 μM | [5] |

| Acetamide Derivatives | c-Met | 0.181–1.885 μM | [5] |

| Ethanone Derivatives | VEGFR-2 | 0.057–0.320 μM | [5] |

| Ethanone Derivatives | c-Met | 0.211–0.453 μM | [5] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reagents and Materials: Recombinant human VEGFR-2 or c-Met kinase, ATP, appropriate peptide substrate, kinase assay buffer, 96-well plates, plate reader.

-

Procedure:

-

Prepare serial dilutions of the this compound test compounds.

-

In a 96-well plate, add the kinase, the peptide substrate, and the test compound or vehicle control.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Mechanism of Action in Neuroscience: Modulating Serotonergic Pathways

The this compound scaffold is a prominent feature in many compounds targeting the serotonergic system, which is implicated in a wide range of neurological and psychiatric disorders, including depression, anxiety, and chemotherapy-induced nausea and vomiting.

Serotonin 5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are effective antiemetics. Several 2-piperazinyl-benzoxazole derivatives have been shown to act as potent 5-HT3 receptor antagonists.[8][9]

Mechanism: These compounds competitively block the binding of serotonin to the 5-HT3 receptor. The protonated piperazine ring is thought to interact with an aspartate residue in the binding site of the receptor, a key interaction for many 5-HT3 antagonists. The benzoxazole moiety likely engages in hydrophobic and/or π-π stacking interactions with aromatic residues in the binding pocket, contributing to the overall binding affinity.

Dual-Acting 5-HT1 Receptor Antagonists and Serotonin Reuptake Inhibitors

Arylpiperazine derivatives of benzoxazines (structurally related to benzoxazoles) have been identified as potent antagonists of 5-HT1A, 5-HT1B, and 5-HT1D receptors, with some also exhibiting significant serotonin transporter (SERT) inhibition.[10][11] This dual mechanism of action is a promising strategy for the development of novel antidepressants with improved efficacy and faster onset of action.

Mechanism:

-

5-HT1 Receptor Antagonism: The arylpiperazine moiety is a well-established pharmacophore for 5-HT1A receptor ligands. The basic nitrogen of the piperazine ring forms an ionic interaction with a conserved aspartate residue in transmembrane helix 3 of the receptor. The benzoxazole-containing part of the molecule occupies a hydrophobic pocket, and specific substitutions can fine-tune the affinity and selectivity for different 5-HT1 receptor subtypes.[1]

-

Serotonin Reuptake Inhibition: These compounds also bind to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its concentration. The exact binding mode within SERT is complex, but it is believed that the core scaffold interacts with key residues in the central binding site.

Workflow for Screening Novel Serotonergic Agents

Caption: A typical workflow for identifying lead serotonergic drug candidates.

Conclusion and Future Directions

The this compound scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutic agents. Its structural and electronic properties provide a robust framework for interacting with a diverse range of biological targets. The versatility of the piperazine ring allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

-

Elucidation of Novel Targets: High-throughput screening of this compound-based libraries against a wider range of biological targets may reveal unexpected activities and open up new therapeutic avenues.

-

Structure-Based Drug Design: As more crystal structures of target proteins in complex with these ligands become available, structure-based design approaches will enable the more rational design of next-generation inhibitors and modulators with improved properties.

-

Fragment-Based Drug Discovery: Utilizing the benzoxazole and piperazine moieties as starting fragments could lead to the discovery of entirely new classes of drugs.

References

-

Exploring Benzoxazole Scaffolds: In-Silico Docking, ADME studies, and Synthesis for Breast Cancer Treatment. Frontiers in Health Informatics. Available at: [Link]

-

Monge A, Peña MC, Palop JA, Calderó JM, Roca J, García E, Romero G, del Río J, Lasheras B. Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties. J Med Chem. 1994 Apr 29;37(9):1320-5. Available at: [Link]

-

8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors--part II. Bioorg Med Chem Lett. 2009 Apr 15;19(8):2338-42. Available at: [Link]

-

Benzothiazoles as probes for the 5HT1A receptor and the serotonin transporter (SERT): A search for new dual-acting agents as potential antidepressants. Bioorg Med Chem. 2013 Dec 1;21(23):7379-86. Available at: [Link]

-

Benzoxazole-piperizine derivatives. ResearchGate. Available at: [Link]

-

Leopoldo M, Lacivita E, Berardi F, Perrone R. Synthesis of new arylpiperazinylalkylthiobenzimidazole, benzothiazole, or benzoxazole derivatives as potent and selective 5-HT1A serotonin receptor ligands. J Med Chem. 2008 Sep 11;51(17):5270-80. Available at: [Link]

-

Murty MS, Ramakrishna K, Rao CH, Rajan KS, Rao EV, Mukkanti K. Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. Med Chem Res. 2014;23(2):686-697. Available at: [Link]

-

Discovery of novel benzimidazole derivatives as potent HDACs inhibitors against leukemia with (Thio)Hydantoin as zinc-binding moiety: Design, synthesis, enzyme inhibition, and cellular mechanistic study. Bioorg Chem. 2024 May;146:107284. Available at: [Link]

-

The structure-activity relationship of anticancer activity piperazine derivatives. ResearchGate. Available at: [Link]

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals (Basel). 2023 Dec 9;16(12):1725. Available at: [Link]

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available at: [Link]

-

6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Bioorg Med Chem Lett. 2009 Apr 1;19(7):2060-3. Available at: [Link]

-

Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties. ChEMBL. Available at: [Link]

-

Benzoxazole derivatives incorporating piperazine. ResearchGate. Available at: [Link]

-

HDAC7 Inhibition by Phenacetyl and Phenylbenzoyl Hydroxamates. Semantic Scholar. Available at: [Link]

-

HDAC7 Inhibition by Phenacetyl and Phenylbenzoyl Hydroxamates. ACS Publications. Available at: [Link]

-

Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs. J Med Chem. 2014 Aug 14;57(15):6447-59. Available at: [Link]

-

Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. J Enzyme Inhib Med Chem. 2022 Dec;37(1):1982-2005. Available at: [Link]

-

New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. J Enzyme Inhib Med Chem. 2022 Dec;37(1):397-410. Available at: [Link]

-

Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. ResearchGate. Available at: [Link]

-

Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][12]oxazin-3(4H). Pharmaceuticals (Basel). 2023 Jun 13;16(6):879. Available at: [Link]

-

Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. Eur J Med Chem. 2024 Dec 5;279:116831. Available at: [Link]

Sources

- 1. Synthesis of new arylpiperazinylalkylthiobenzimidazole, benzothiazole, or benzoxazole derivatives as potent and selective 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 5. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Document: Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties. (CHEMB... - ChEMBL [ebi.ac.uk]

- 10. 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors--part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzothiazoles as probes for the 5HT1A receptor and the serotonin transporter (SERT): A search for new dual-acting agents as potential antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-(Piperazin-1-yl)benzo[d]oxazole: A Technical Guide for Researchers

Introduction

2-(Piperazin-1-yl)benzo[d]oxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which incorporates both a benzoxazole and a piperazine moiety, makes it a versatile scaffold for the synthesis of novel therapeutic agents. The benzoxazole core is a privileged structure found in numerous biologically active compounds, while the piperazine ring is a common pharmacophore known to improve the pharmacokinetic properties of drug candidates.[1] A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The structure of 2-(piperazin-1-yl)benzo[d]oxazole with the systematic atom numbering used for NMR assignments is presented below.

Caption: Molecular structure of 2-(piperazin-1-yl)benzo[d]oxazole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the expected ¹H and ¹³C NMR spectra of 2-(piperazin-1-yl)benzo[d]oxazole.

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to δ = 0.00 ppm.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which is essential for obtaining sharp and well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm).

-

Employ a standard 90° pulse sequence.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling and to enhance the signal intensity through the Nuclear Overhauser Effect (NOE).

-

A greater number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Caption: General workflow for NMR data acquisition and processing.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of 2-(piperazin-1-yl)benzo[d]oxazole is based on the analysis of its constituent moieties and data from similar N-arylpiperazine and benzoxazole derivatives. The spectrum is expected to show distinct signals for the aromatic protons of the benzoxazole ring and the methylene protons of the piperazine ring.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~ 7.0 - 7.5 | m | 4H |

| Piperazine-H (C2', C6') | ~ 3.6 - 3.8 | t | 4H |

| Piperazine-H (C3', C5') | ~ 3.0 - 3.2 | t | 4H |

| Piperazine-NH | ~ 1.8 - 2.5 | s (broad) | 1H |

-

Aromatic Protons (7.0 - 7.5 ppm): The four protons on the benzene ring of the benzoxazole moiety are expected to resonate in this region as a complex multiplet. Their exact chemical shifts and coupling patterns will depend on the electronic environment and their positions relative to the fused oxazole ring.

-

Piperazine Protons (C2', C6' - α to benzoxazole): The methylene protons adjacent to the benzoxazole ring are deshielded and expected to appear as a triplet around 3.6 - 3.8 ppm.

-

Piperazine Protons (C3', C5' - α to NH): The methylene protons adjacent to the NH group of the piperazine ring are expected to resonate as a triplet at a slightly higher field, around 3.0 - 3.2 ppm.

-

Piperazine NH Proton: The proton on the secondary amine of the piperazine ring is expected to appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent, concentration, and temperature. This peak will also be exchangeable with D₂O.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum will show signals for the carbon atoms of both the benzoxazole and piperazine rings.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C2 (Benzoxazole) | ~ 160 - 165 |

| C3a, C7a (Benzoxazole bridgehead) | ~ 140 - 150 |

| Aromatic-C (Benzoxazole) | ~ 110 - 130 |

| C2', C6' (Piperazine) | ~ 48 - 52 |

| C3', C5' (Piperazine) | ~ 45 - 48 |

-

C2 of Benzoxazole (160 - 165 ppm): This carbon, being part of an oxazole ring and bonded to two heteroatoms (N and N of piperazine), is significantly deshielded and will appear at a very low field.

-

Benzoxazole Bridgehead Carbons (C3a, C7a): The two carbons at the fusion of the benzene and oxazole rings are expected in the range of 140-150 ppm.

-

Aromatic Carbons (110 - 130 ppm): The remaining four carbons of the benzene ring will resonate in the typical aromatic region.

-

Piperazine Carbons (45 - 52 ppm): The carbon atoms of the piperazine ring will appear in the aliphatic region. The carbons alpha to the benzoxazole (C2', C6') will be slightly more deshielded than those alpha to the NH group (C3', C5').

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(piperazin-1-yl)benzo[d]oxazole will exhibit characteristic absorption bands for the N-H, C-H, C=N, and C-O bonds.

Experimental Protocol: FT-IR Analysis

A common method for obtaining the IR spectrum of a solid sample is using a Potassium Bromide (KBr) pellet.

-

Sample Preparation: Mix a small amount of the finely ground solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3200 - 3400 | N-H stretch | Piperazine NH |

| ~ 3000 - 3100 | C-H stretch | Aromatic C-H |

| ~ 2800 - 3000 | C-H stretch | Aliphatic C-H (Piperazine CH₂) |

| ~ 1600 - 1650 | C=N stretch | Benzoxazole |

| ~ 1450 - 1600 | C=C stretch | Aromatic ring |

| ~ 1200 - 1300 | C-O stretch | Aryl-O (Benzoxazole) |

| ~ 1100 - 1200 | C-N stretch | Aliphatic and Aromatic Amine |

-

N-H Stretch: A characteristic band for the secondary amine in the piperazine ring.

-

C-H Stretches: Separate regions for the aromatic C-H bonds and the aliphatic C-H bonds of the piperazine ring.

-

C=N Stretch: A strong absorption band characteristic of the imine functionality within the benzoxazole ring.

-

C=C Stretches: Multiple bands in the fingerprint region corresponding to the vibrations of the aromatic ring.

-

C-O and C-N Stretches: These bands are also found in the fingerprint region and are characteristic of the benzoxazole and piperazine moieties, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can offer structural insights through the analysis of its fragmentation patterns.

Experimental Protocol: LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of non-volatile compounds like 2-(piperazin-1-yl)benzo[d]oxazole.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Chromatographic Separation: Inject the sample into a liquid chromatograph, typically with a reverse-phase C18 column, to separate it from any impurities.

-

Ionization: The eluent from the LC is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Tandem MS (MS/MS): For structural elucidation, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions, providing information about the molecule's connectivity.

Expected Mass Spectrum and Fragmentation Pattern

The molecular formula of 2-(piperazin-1-yl)benzo[d]oxazole is C₁₁H₁₃N₃O, with a monoisotopic mass of 203.11 g/mol . In ESI-MS, the protonated molecular ion [M+H]⁺ is expected at an m/z of 204.11.

The fragmentation of this molecule is likely to proceed through several key pathways, primarily involving the cleavage of the piperazine ring and the benzoxazole moiety.[2][3][4][5][6]

Caption: Predicted major fragmentation pathways for 2-(piperazin-1-yl)benzo[d]oxazole in positive ion ESI-MS.

-

Loss of a Piperazine Fragment: Cleavage of the bond between the benzoxazole C2 carbon and the piperazine nitrogen can lead to the formation of the benzoxazolium ion at m/z 119.

-

Fragmentation of the Benzoxazole Ring: The benzoxazolium ion (m/z 119) can further fragment by losing carbon monoxide (CO) to give a fragment at m/z 91.[2]

-

Piperazine Ring Fragmentation: The piperazine ring itself can undergo cleavage, leading to characteristic fragments at m/z 70 and 56.[3]

Conclusion

This technical guide provides a detailed and scientifically grounded overview of the expected spectroscopic data for 2-(piperazin-1-yl)benzo[d]oxazole. By synthesizing information from closely related compounds and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The provided experimental protocols, predicted spectral data, and fragmentation patterns will aid in the unambiguous identification and characterization of this important heterocyclic scaffold, thereby supporting the advancement of scientific research in this area.

References

- BenchChem. (2025).

- BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. BenchChem.

- Journal of Chinese Mass Spectrometry Society. (1990). Mass spectrometric research on piperazine derivatives. Journal of Chinese Mass Spectrometry Society, 11(1), 82-86.

- Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438.

- PubMed. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes.

- CORE. (2024).

- Bhagyasree, J. B., et al. (2013). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-113.

- Magritek. (n.d.). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis.

- Murty, M. S. R., et al. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid heterocycles as anticancer agents. Medicinal Chemistry Research, 22(10), 4980-4991.

- Semantic Scholar. (2022).

- National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring.

- ACS Publications. (1973). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry.

- ChemicalBook. (n.d.). Benzoxazole(273-53-0) 1H NMR spectrum.

- ResearchGate. (2014). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution).

- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. 102, 99-113.

- ResearchGate. (n.d.). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis.

- HETEROCYCLES. (1980). Mass spectrometry of oxazoles. 14(6).

- International Journal of Organic Chemistry. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. 6(1).

- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

- The Royal Society of Chemistry. (2013).

- National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)

- ChemRxiv. (2023).

- AWS. (n.d.). [Supporting Information] Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla.

- MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).

- EMBL-EBI. (n.d.). N-arylpiperazine (CHEBI:46848).

- BenchChem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

- MDPI. (n.d.).

- BMC Bioinformatics. (2014).

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 4. researchgate.net [researchgate.net]

- 5. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Piperazin-1-yl-benzooxazole

For Immediate Release

[City, State] – January 3, 2026 – In the intricate world of medicinal chemistry, the identification of versatile molecular scaffolds is a pivotal step in the quest for novel therapeutics. This technical guide delves into the discovery and historical evolution of one such scaffold: 2-Piperazin-1-yl-benzooxazole. This compound, characterized by the fusion of a benzoxazole ring system with a piperazine moiety, has emerged as a cornerstone in the development of a diverse array of pharmacologically active agents. This document, intended for researchers, scientists, and drug development professionals, will trace the origins of this important molecule, detail its synthesis, and explore its journey from a laboratory curiosity to a key building block in modern drug discovery.

The Genesis of a Scaffold: Early Explorations into Benzoxazole and Piperazine Chemistry

The story of this compound is not one of a single, sudden discovery but rather an evolutionary tale built upon the foundational work in heterocyclic chemistry. The benzoxazole ring, a bicyclic system comprising a benzene ring fused to an oxazole ring, has long been recognized for its relative stability and the diverse biological activities of its derivatives. Similarly, the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a well-established pharmacophore found in numerous approved drugs, valued for its ability to modulate physicochemical properties and interact with biological targets.

The conceptual linkage of these two moieties was a logical progression in the field of medicinal chemistry, aiming to combine the favorable attributes of both. Early investigations into 2-substituted benzoxazoles laid the groundwork for the eventual synthesis of the piperazinyl variant. A key breakthrough in this area was the development of methods to introduce substituents at the 2-position of the benzoxazole ring, a critical step for creating diverse chemical libraries for biological screening.

The First Synthesis: A Landmark in Medicinal Chemistry

While various research groups have contributed to the vast chemical space of piperazinyl-benzoxazole derivatives, a significant early report that detailed the synthesis of this class of compounds was published in 1994 by A. Monge and colleagues in the Journal of Medicinal Chemistry.[1] Their work, focused on the development of new 5-HT3 receptor antagonists, described the preparation of a series of 2-piperazinylbenzoxazole derivatives. This publication represents a pivotal moment in the history of this scaffold, providing a clear and reproducible synthetic pathway and highlighting its potential in neuropharmacology.

The initial synthesis paved the way for further exploration and optimization by numerous research groups worldwide. The versatility of the this compound core has since been demonstrated by its incorporation into compounds targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.[2][3]

Synthetic Pathways: From Classical Methods to Modern Innovations

The synthesis of this compound and its derivatives has evolved over the years, with researchers developing more efficient and versatile methods. Two primary strategies have emerged, each with its own advantages and applications.

Route A: Nucleophilic Substitution of 2-Halobenzoxazoles

One of the most common and historically significant methods for the synthesis of this compound involves the nucleophilic substitution of a leaving group at the 2-position of the benzoxazole ring with piperazine. 2-Chlorobenzoxazole has been a widely used starting material in this approach.

Experimental Protocol: Synthesis of this compound via 2-Chlorobenzoxazole

Materials:

-

2-Chlorobenzoxazole

-

Piperazine (anhydrous)

-

Inert solvent (e.g., toluene, xylene, or N,N-dimethylformamide)

-

Base (e.g., triethylamine, potassium carbonate)

Procedure:

-

To a solution of 2-chlorobenzoxazole in an inert solvent, add an excess of anhydrous piperazine.

-

Add a suitable base to scavenge the hydrochloric acid generated during the reaction.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

The availability of various substituted 2-chlorobenzoxazoles and piperazines allows for the generation of a diverse library of analogs using this method.[4]

Diagram of Synthetic Route A

Caption: Nucleophilic substitution of 2-chlorobenzoxazole with piperazine.

Route B: Cyclization of o-Aminophenol with Piperazine-Containing Reagents

An alternative and widely employed strategy involves the construction of the benzoxazole ring from an o-aminophenol precursor. This approach offers the advantage of introducing the piperazine moiety at an early stage of the synthesis.

Experimental Protocol: Synthesis of this compound from o-Aminophenol

Materials:

-

o-Aminophenol

-

A suitable piperazine-containing cyclizing agent (e.g., a piperazine-1-carboximidamide or a related derivative)

-

Dehydrating agent or catalyst (e.g., polyphosphoric acid, phosphorus oxychloride)

-

Solvent (as required by the specific cyclizing agent)

Procedure:

-

Combine o-aminophenol and the piperazine-containing cyclizing agent in a suitable reaction vessel.

-

Add the dehydrating agent or catalyst.

-

Heat the reaction mixture, often to high temperatures, to effect cyclization and dehydration.

-

Monitor the reaction progress by TLC.

-

After completion, quench the reaction mixture carefully and neutralize it.

-

Extract the product with an organic solvent and purify by column chromatography.

This method provides a convergent approach to the target molecule and is particularly useful for creating derivatives with substitutions on the benzene ring of the benzoxazole core.

Diagram of Synthetic Route B

Caption: Cyclization of o-aminophenol with a piperazine-containing reagent.

Characterization and Physicochemical Properties

The unambiguous identification of this compound is crucial for its use in research and development. A combination of spectroscopic techniques is employed for its characterization.

| Property | Typical Data |

| Molecular Formula | C₁₁H₁₃N₃O |

| Molecular Weight | 203.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Varies depending on purity |

| ¹H NMR | Characteristic signals for the aromatic protons of the benzoxazole ring and the methylene protons of the piperazine ring. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of both the benzoxazole and piperazine moieties. |

| Mass Spectrometry | A molecular ion peak consistent with the calculated molecular weight. |

Pharmacological Significance and Future Perspectives

The initial discovery of 2-piperazinylbenzoxazole derivatives as 5-HT3 receptor antagonists was just the beginning.[1] Since then, this versatile scaffold has been explored for a multitude of therapeutic applications. The piperazine moiety can be readily functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of derivatives with potent activity against a range of biological targets.

Table of Investigated Therapeutic Areas for this compound Derivatives:

| Therapeutic Area | Example Target(s) |

| Oncology | Various kinases, topoisomerases |

| Infectious Diseases | Bacterial and fungal enzymes |

| Neuroscience | Serotonin receptors, dopamine receptors |

| Inflammation | Cyclooxygenase (COX) enzymes |

The future of this compound in drug discovery remains bright. Its synthetic tractability, coupled with its proven ability to interact with a diverse set of biological targets, ensures its continued relevance as a "privileged scaffold." Ongoing research is likely to uncover new therapeutic applications and lead to the development of next-generation drug candidates based on this remarkable molecular framework. The journey of this compound from a novel heterocycle to a key building block in medicinal chemistry is a testament to the power of rational drug design and the enduring importance of fundamental synthetic chemistry.

References

-

Monge, A., Peña, M. C., Palop, J. A., Calderó, J. M., Roca, J., García, E., Romero, G., del Río, J., & Lasheras, B. (1994). Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties. Journal of Medicinal Chemistry, 37(9), 1320–1325. [Link]

-

2-(Piperazin-1-yl)benzo[d]oxazole. (n.d.). 1st Scientific. Retrieved January 3, 2026, from [Link]

- Process for the preparation of 2-chlorobenzoxazoles. (1987).

-

Murty, M. S. R., et al. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. Medicinal Chemistry Research, 22(10), 4980-4991. [Link]

-

This compound | 111628-39-8. (n.d.). J&K Scientific LLC. Retrieved January 3, 2026, from [Link]

Sources

- 1. Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]

The Evolving Landscape of 2-Piperazin-1-yl-benzooxazole Derivatives: A Technical Guide to Their Biological Targets and Therapeutic Potential

Abstract

The 2-piperazin-1-yl-benzooxazole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the primary biological targets of these compounds, with a focus on their applications in oncology and neuropharmacology. We will delve into the molecular mechanisms of action, structure-activity relationships, and the key experimental methodologies used to characterize these promising drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical class.

Introduction: The this compound Core

The unique chemical architecture of this compound, which combines a benzooxazole moiety with a piperazine ring, provides a versatile platform for the development of targeted therapeutics. The benzooxazole group, a heterocyclic aromatic compound, is a known pharmacophore present in various biologically active molecules[1][2]. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is another crucial component found in numerous FDA-approved drugs and is recognized for its ability to modulate interactions with a wide range of biological targets[3]. This combination allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity.

Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, most notably as anticancer and antipsychotic agents[4][5]. Their therapeutic effects are attributed to their ability to interact with specific biological macromolecules, thereby modulating their function. This guide will focus on the most well-characterized biological targets of this compound derivatives: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Mesenchymal-Epithelial Transition factor (c-Met), Histone Deacetylase 6 (HDAC6), and Serotonin (5-HT) receptors.

Biological Targets in Oncology

The anticancer properties of this compound derivatives are primarily linked to their ability to inhibit key players in tumor growth, angiogenesis, and metastasis.

Dual Inhibition of VEGFR-2 and c-Met Kinases

A promising strategy in cancer therapy is the simultaneous inhibition of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor progression[6]. VEGFR-2 and c-Met are two such RTKs that play pivotal roles in angiogenesis, tumor growth, and metastasis, and their signaling pathways are often interconnected[6][7]. Several piperidinyl-based benzoxazole derivatives have been designed and synthesized as potent dual inhibitors of both VEGFR-2 and c-Met[6][7].

VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-AKT pathways. These pathways are critical for endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis[8][9][10]. Similarly, the binding of Hepatocyte Growth Factor (HGF) to c-Met activates multiple intracellular signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which drive cell proliferation, survival, and invasion[2][11][12].

By inhibiting the kinase activity of both VEGFR-2 and c-Met, this compound derivatives can effectively block these pro-tumorigenic signaling pathways. This dual inhibition offers a more comprehensive approach to cancer treatment by simultaneously targeting tumor angiogenesis and cell proliferation.

Signaling Pathway of VEGFR-2 and c-Met Inhibition

Caption: Inhibition of VEGFR-2 and c-Met by a this compound derivative.